molecular formula C14H17NO4 B215719 N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Cat. No. B215719
M. Wt: 263.29 g/mol
InChI Key: OHOOHLMFZCPPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, also known as PNU-74654, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This chemical compound belongs to the class of furancarboxamide derivatives and has a molecular weight of 325.4 g/mol.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. By inhibiting PARP, N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide induces DNA damage and cell death in cancer cells, while also reducing inflammation and oxidative stress in other disease conditions.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to induce DNA damage and cell death in cancer cells, while also reducing inflammation and oxidative stress in other disease conditions. In addition, N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play important roles in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is its high potency and selectivity for PARP inhibition, which makes it a valuable tool for studying the role of PARP in various disease conditions. However, one limitation of N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for the research and development of N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the investigation of its potential synergistic effects with other anticancer agents or anti-inflammatory drugs. Furthermore, the role of PARP inhibition in other disease conditions, such as cardiovascular diseases and metabolic disorders, warrants further investigation.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves several steps, including the condensation of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 4-aminobenzamide.

Scientific Research Applications

N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been studied for its anti-inflammatory effects, particularly in the treatment of rheumatoid arthritis. Furthermore, N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been investigated for its potential neuroprotective effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

N-(4-methoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C14H17NO4/c1-14(2)11(8-12(16)19-14)13(17)15-9-4-6-10(18-3)7-5-9/h4-7,11H,8H2,1-3H3,(H,15,17)

InChI Key

OHOOHLMFZCPPEP-UHFFFAOYSA-N

SMILES

CC1(C(CC(=O)O1)C(=O)NC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=CC=C(C=C2)OC)C

Origin of Product

United States

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